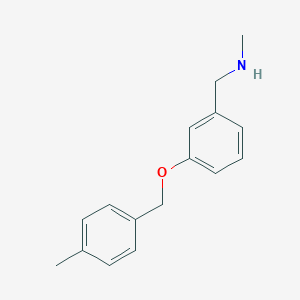![molecular formula C16H19N5OS B502424 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B502424.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring, a furan ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles.
Applications De Recherche Scientifique
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(5-PHENYLFURAN-2-YL)METHYL]AMINE: Features a tetrazole ring, a furan ring, and a thioether linkage.
N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-thienyl)methyl]amine: Similar structure but with a thiophene ring instead of a furan ring.
N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-[(5-phenyl-2-pyridyl)methyl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
This compound is unique due to the combination of its tetrazole and furan rings, which provide distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C16H19N5OS |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-phenylfuran-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H19N5OS/c1-21-16(18-19-20-21)23-11-5-10-17-12-14-8-9-15(22-14)13-6-3-2-4-7-13/h2-4,6-9,17H,5,10-12H2,1H3 |
Clé InChI |
NHGXAUDKWSDGGK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502341.png)
![2-({2-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502342.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502345.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502346.png)
![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)

![1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502349.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B502351.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)
![2-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)
![1-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502359.png)
![1-(4-{5-[(Tert-butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502362.png)
![2-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B502363.png)

